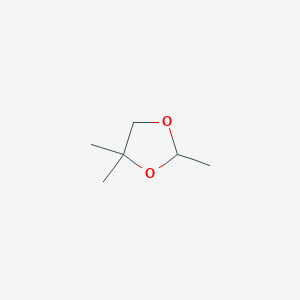
2,4,4-Trimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-dioxolane can be synthesized through the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is advantageous due to its high catalytic efficiency and reduced environmental impact compared to traditional methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst recycling and reutilization are also considered to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: It participates in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products
Oxidation: Produces carbonyl compounds like aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted dioxolanes depending on the reagents used
科学的研究の応用
2,4,4-Trimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,4,4-Trimethyl-1,3-dioxolane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes, altering their activity and influencing metabolic pathways. In chemical reactions, its stability and reactivity are attributed to the presence of the dioxolane ring, which can undergo ring-opening and other transformations under appropriate conditions .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the methyl substitutions.
2,2,4-Trimethyl-1,3-dioxane: A six-membered ring analog with different physical and chemical properties.
Uniqueness
2,4,4-Trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other dioxolanes. Its methyl groups provide steric hindrance, influencing its behavior in various chemical reactions .
特性
CAS番号 |
5660-69-5 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3 |
InChIキー |
LCOIDVFVHWYYQF-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
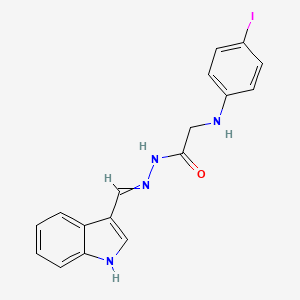
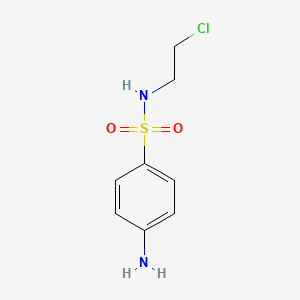
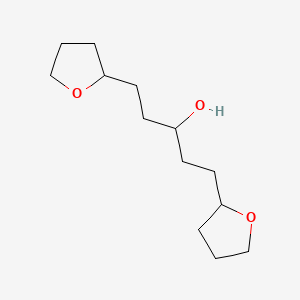
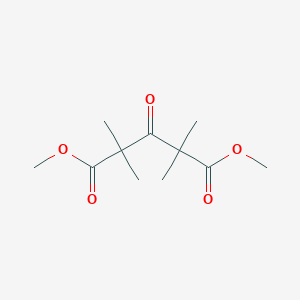
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
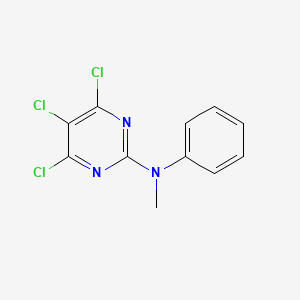
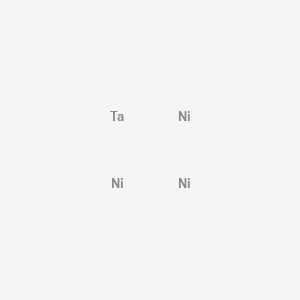

![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
